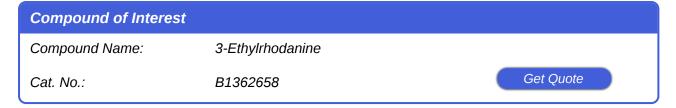


synthesis of 3-Ethylrhodanine from ethylamine and chloroacetic acid

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Synthesis of 3-Ethylrhodanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **3-Ethylrhodanine**, a heterocyclic compound of interest in medicinal chemistry and drug development, from the starting materials ethylamine, carbon disulfide, and chloroacetic acid. The synthesis proceeds through a two-step process involving the formation of an N-ethyldithiocarbamate intermediate, followed by cyclization with chloroacetic acid to yield the final product.

Core Synthesis Pathway

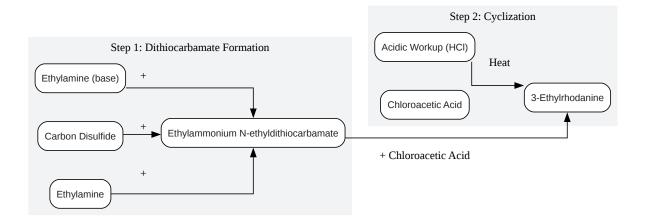
The synthesis of **3-Ethylrhodanine** involves two primary sequential reactions:

- Formation of Ethylammonium N-ethyldithiocarbamate: Ethylamine, acting as a nucleophile, attacks the electrophilic carbon of carbon disulfide to form N-ethyldithiocarbamic acid. In the presence of a second equivalent of ethylamine, which acts as a base, the acidic proton is abstracted to form the stable ethylammonium N-ethyldithiocarbamate salt.
- Ring Closure to **3-Ethylrhodanine**: The dithiocarbamate salt then undergoes nucleophilic attack on chloroacetic acid. Subsequent intramolecular cyclization via condensation, driven



by acidic workup and heating, results in the formation of the **3-Ethylrhodanine** ring with the elimination of water and ethylammonium chloride.

A schematic of the overall reaction is presented below:



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Caption: Overall reaction scheme for the synthesis of **3-Ethylrhodanine**.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of rhodanine and its derivatives.

Step 1: Synthesis of Ethylammonium N-ethyldithiocarbamate

This procedure details the formation of the key dithiocarbamate intermediate.

Materials:



- Ethylamine (70% solution in water)
- Carbon Disulfide
- Ethanol
- Diethyl ether

Procedure:

- In a flask equipped with a magnetic stirrer and placed in an ice bath, combine a solution of ethylamine in ethanol.
- While maintaining the temperature at 0-5 °C, slowly add carbon disulfide dropwise to the stirred ethylamine solution. A second equivalent of ethylamine is used to form the ammonium salt.
- After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.
- The resulting precipitate of ethylammonium N-ethyldithiocarbamate can be collected by filtration, washed with cold diethyl ether, and used directly in the next step.

Step 2: Synthesis of 3-Ethylrhodanine

This procedure outlines the cyclization reaction to form the final product.

Materials:

- Ethylammonium N-ethyldithiocarbamate (from Step 1)
- Chloroacetic acid
- Sodium Carbonate
- Hydrochloric Acid (concentrated)
- Water



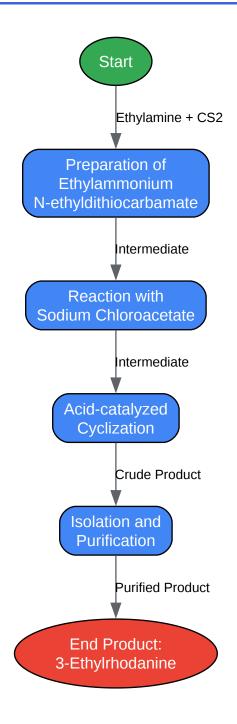
Procedure:

- Prepare a solution of sodium chloroacetate by dissolving chloroacetic acid in water and neutralizing it with sodium carbonate. Cool this solution in an ice bath.
- To the cooled sodium chloroacetate solution, add the ethylammonium Nethyldithiocarbamate prepared in the previous step in portions with continuous stirring.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30-60 minutes.
- In a separate beaker, heat a solution of hydrochloric acid to approximately 90 °C.
- Slowly and carefully pour the reaction mixture into the hot hydrochloric acid with vigorous stirring.
- Continue heating and stirring the mixture at 90-95 °C for 1-2 hours to facilitate the cyclization and precipitation of the product.
- Allow the mixture to cool to room temperature. The 3-Ethylrhodanine will precipitate as a solid.
- Collect the solid product by filtration, wash thoroughly with cold water, and dry.
- The crude product can be purified by recrystallization from a suitable solvent such as ethanol
 or acetic acid.

Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.





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Caption: Key stages in the synthesis of **3-Ethylrhodanine**.

Data Presentation

The following tables summarize the key quantitative data and physical properties of the reagents and product.



Table 1: Reagent Properties

| Reagent | Molecular Formula | Molar Mass (g/mol) | Density (g/mL) | Boiling Point (°C) |
|-------------------|--|-------------------------|----------------|-----------------------|
| Ethylamine | C ₂ H ₅ NH ₂ | 45.08 | 0.689 | 16.6 |
| Carbon Disulfide | CS ₂ | 76.14 | 1.266 | 46.3 |
| Chloroacetic Acid | C ₂ H ₃ ClO ₂ | 94.50 | 1.58 | 189 |

Table 2: Product Characterization

| Property | Value | |
|-------------------|--|--|
| Product Name | 3-Ethylrhodanine | |
| Molecular Formula | C ₅ H ₇ NOS ₂ | |
| Molar Mass | 161.25 g/mol [1] | |
| Appearance | Light yellow to orange solid or liquid | |
| Melting Point | 36-40 °C[2][3][4] | |
| Boiling Point | 128 °C at 4 mmHg[2][3][4] | |
| Density | 1.303 g/mL at 25 °C[2][3][4] | |
| CAS Number | 7648-01-3[1] | |

Table 3: Typical Reaction Parameters (Illustrative)



| Parameter | Value | |
|--|-------------------------------------|--|
| Molar Ratio (Ethylamine:CS2:Chloroacetic Acid) | 2:1:1 | |
| Dithiocarbamate Formation Temperature | 0-5 °C | |
| Dithiocarbamate Formation Time | 1-2 hours | |
| Cyclization Temperature | 90-95 °C | |
| Cyclization Time | 1-2 hours | |
| Typical Yield | 70-85% (based on chloroacetic acid) | |

Note: The reaction parameters and yield are illustrative and may vary depending on the specific experimental conditions and scale.

This guide provides a comprehensive overview of the synthesis of **3-Ethylrhodanine**. Researchers are advised to consult original literature and perform appropriate safety assessments before conducting any experimental work.

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